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molecular formula C6H6BrFN2 B8576835 5-bromo-3-fluoro-N-methylpyridin-2-amine

5-bromo-3-fluoro-N-methylpyridin-2-amine

Cat. No. B8576835
M. Wt: 205.03 g/mol
InChI Key: RAZNIBDCLUGEQZ-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

A mixture of 5-bromo-2,3-difluoropyridine (Matrix, Columbia, USA, 2.53 mmol) and 8 M methylamine in EtOH (Aldrich, Buchs, Switzerland, 2 ml, 16 mmol) was sealed in a vial and heated with microwave irradiation at 100° C. for 30 min. The cooled RM was diluted with EtOAc, washed with brine, dried over Na2SO4, filtered and evaporated to dryness to give the title product as an off-white solid. (HPLC: tR 1.94 min (Method A); M+H=205, 207, M−H=203, 205 MS-ES)
Quantity
2.53 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[CH3:10][NH2:11].CCO>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH:11][CH3:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.53 mmol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a vial and
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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